5H-Octafluoropentanoic acid
Overview
Description
It is a clear, colorless liquid with a high boiling point of approximately 165-166°C and a density of 1.725 g/cm³ . This compound is known for its unique chemical properties, including its high thermal stability and resistance to degradation, making it valuable in various industrial and scientific applications.
Preparation Methods
5H-Octafluoropentanoic acid can be synthesized through several methods. One common synthetic route involves the oxidation of 2,2,3,3,4,4,5,5-octafluoro-1-pentanol using sodium tungstate, tetrabutylammonium bromide, and hydrogen peroxide in water at elevated temperatures (85-90°C) for about 8 hours . The reaction mixture is then treated with barium carbonate to neutralize the solution, followed by extraction and purification steps to obtain the desired product with a yield of approximately 89.37% .
Chemical Reactions Analysis
5H-Octafluoropentanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form perfluorinated derivatives.
Reduction: Reduction reactions can yield partially fluorinated compounds.
Substitution: It can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5H-Octafluoropentanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of other fluorinated compounds and as a standard in analytical chemistry.
Biology: It is employed in studies involving the interaction of fluorinated compounds with biological systems.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Industry: It is used in the production of fluoropolymers and as a surfactant in various industrial processes
Mechanism of Action
The mechanism of action of octafluoropentanoic acid involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the inhibition of specific enzymes or the alteration of cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
5H-Octafluoropentanoic acid can be compared with other perfluorinated carboxylic acids, such as perfluorooctanoic acid and perfluorobutanoic acid. While all these compounds share similar chemical properties, octafluoropentanoic acid is unique due to its specific chain length and the number of fluorine atoms, which confer distinct physical and chemical characteristics . This uniqueness makes it particularly valuable in applications requiring high thermal stability and resistance to degradation.
Similar compounds include:
- Perfluorooctanoic acid
- Perfluorobutanoic acid
- Perfluorovaleric acid
These compounds differ in their chain lengths and the number of fluorine atoms, which influence their chemical behavior and applications.
Properties
IUPAC Name |
2,2,3,3,4,4,5,5-octafluoropentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F8O2/c6-1(7)3(8,9)5(12,13)4(10,11)2(14)15/h1H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFKXVSMDOKOJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)O)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CF2HC3F6COOH, C5H2F8O2 | |
Record name | Pentanoic acid, 2,2,3,3,4,4,5,5-octafluoro- | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50191038 | |
Record name | 5H-Octafluoropentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50191038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
376-72-7 | |
Record name | ω-Hydroperfluorovaleric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=376-72-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octafluoropentanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000376727 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5H-Octafluoropentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50191038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,3,3,4,4,5,5-octafluorovaleric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.194 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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